molecular formula C18H18N2O2 B11603823 (2E)-2-{2-[4-(benzyloxy)phenyl]hydrazinylidene}cyclopentanone

(2E)-2-{2-[4-(benzyloxy)phenyl]hydrazinylidene}cyclopentanone

Cat. No.: B11603823
M. Wt: 294.3 g/mol
InChI Key: PZDUIOPDWHBIJJ-LVZFUZTISA-N
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Description

(2E)-2-{2-[4-(BENZYLOXY)PHENYL]HYDRAZIN-1-YLIDENE}CYCLOPENTAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a benzyl ether group attached to a phenyl ring, a hydrazone linkage, and a cyclopentanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{2-[4-(BENZYLOXY)PHENYL]HYDRAZIN-1-YLIDENE}CYCLOPENTAN-1-ONE typically involves the condensation of 4-(benzyloxy)benzaldehyde with cyclopentanone in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{2-[4-(BENZYLOXY)PHENYL]HYDRAZIN-1-YLIDENE}CYCLOPENTAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced hydrazine derivatives.

    Substitution: The benzyl ether group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzyl ethers.

Scientific Research Applications

(2E)-2-{2-[4-(BENZYLOXY)PHENYL]HYDRAZIN-1-YLIDENE}CYCLOPENTAN-1-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-2-{2-[4-(BENZYLOXY)PHENYL]HYDRAZIN-1-YLIDENE}CYCLOPENTAN-1-ONE involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to act as a ligand, binding to metal ions or enzymes. This interaction can modulate the activity of the target, leading to various biological effects. The benzyl ether group may also contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-{2-[4-(DIMETHYLAMINO)PHENYL]HYDRAZIN-1-YLIDENE}CYCLOPENTAN-1-ONE: Similar structure but with a dimethylamino group instead of a benzyloxy group.

    (2E)-2-{2-[4-(METHOXY)PHENYL]HYDRAZIN-1-YLIDENE}CYCLOPENTAN-1-ONE: Contains a methoxy group instead of a benzyloxy group.

Uniqueness

The presence of the benzyloxy group in (2E)-2-{2-[4-(BENZYLOXY)PHENYL]HYDRAZIN-1-YLIDENE}CYCLOPENTAN-1-ONE imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its utility in various applications .

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

(2E)-2-[(4-phenylmethoxyphenyl)hydrazinylidene]cyclopentan-1-one

InChI

InChI=1S/C18H18N2O2/c21-18-8-4-7-17(18)20-19-15-9-11-16(12-10-15)22-13-14-5-2-1-3-6-14/h1-3,5-6,9-12,19H,4,7-8,13H2/b20-17+

InChI Key

PZDUIOPDWHBIJJ-LVZFUZTISA-N

Isomeric SMILES

C1C/C(=N\NC2=CC=C(C=C2)OCC3=CC=CC=C3)/C(=O)C1

Canonical SMILES

C1CC(=NNC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C1

Origin of Product

United States

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